molecular formula C14H24Cl2N2 B1424121 N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine dihydrochloride CAS No. 1220019-08-8

N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine dihydrochloride

Cat. No. B1424121
M. Wt: 291.3 g/mol
InChI Key: MRVOXYPVNJFCSU-UHFFFAOYSA-N
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Description

N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine dihydrochloride, commonly known as desoxyephedrine (DXP), is an amphetamine-type stimulant and a sympathomimetic agent. It is widely used for its stimulant and anorectic effects, and is used in the treatment of narcolepsy, attention deficit disorder (ADD), and obesity. DXP is also used as a recreational drug and is a potent central nervous system (CNS) stimulant. DXP is a chiral molecule, with two enantiomers, dextro- and levo-DXPs.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Process and Thermodynamics : The synthesis of a similar compound, Imine, derived from phenyl-N-((R)-2-((piperidine-1-yl) methyl)cyclohexylidene)methanamine, was investigated using the density functional theory method. This study analyzed the thermodynamics of the reaction, evaluating parameters like ∆H, ∆S, and ∆G at different temperatures to determine the optimal conditions for synthesis (Jafari, 2018).
  • Synthesis of Related Compounds : Research on the synthesis of compounds like N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine provides insights into the methodologies that could be relevant to the synthesis of N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine dihydrochloride (Younas, El Hallaoui, & Alami, 2014).

Biological and Medical Applications

  • Photocytotoxicity in Cancer Treatment : Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine displayed significant photocytotoxicity in red light, suggesting potential applications in cancer treatment. These complexes showed effective apoptosis induction and reactive oxygen species generation in cancer cells (Basu et al., 2014).
  • Anticonvulsant Activity : Schiff bases of 3-aminomethyl pyridine, structurally similar to N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine, were found to exhibit anticonvulsant activity, providing insights into possible neurological applications of related compounds (Pandey & Srivastava, 2011).

Material Science and Analytical Applications

  • Analytical Method Development : The development of analytical methods for structurally related compounds, such as the nonaqueous capillary electrophoresis of imatinib mesylate and its related substances, can inform the analytical approaches for N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine dihydrochloride (Ye et al., 2012).

properties

IUPAC Name

N-benzyl-N-methyl-1-piperidin-2-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-16(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15-14;;/h2-4,7-8,14-15H,5-6,9-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVOXYPVNJFCSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCN1)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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